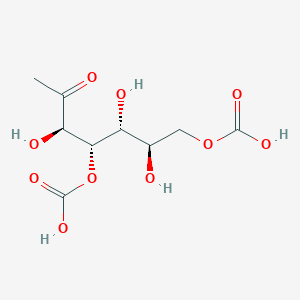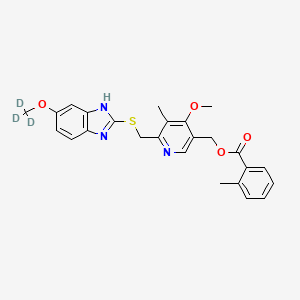
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3: is a deuterated derivative of o-Toluoyl-5-hydroxy Omeprazole Sulfide. It is a biochemical compound used primarily in proteomics research. The compound has the molecular formula C25H22D3N3O4S and a molecular weight of 466.57 .
Métodos De Preparación
The synthesis of o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 involves several steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the parent compound, o-Toluoyl-5-hydroxy Omeprazole Sulfide, followed by the incorporation of deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions .
Análisis De Reacciones Químicas
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of similar compounds.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used in pharmacological studies to understand the metabolism and mechanism of action of related drugs.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 is unique due to the presence of deuterium atoms, which can affect its chemical and physical properties. Similar compounds include:
o-Toluoyl-5-hydroxy Omeprazole Sulfide: The non-deuterated parent compound.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
Lansoprazole: Another proton pump inhibitor with similar uses to Omeprazole.
The presence of deuterium in this compound can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C25H25N3O4S |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridin-3-yl]methyl 2-methylbenzoate |
InChI |
InChI=1S/C25H25N3O4S/c1-15-7-5-6-8-19(15)24(29)32-13-17-12-26-22(16(2)23(17)31-4)14-33-25-27-20-10-9-18(30-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28)/i3D3 |
Clave InChI |
LQJIZEQSBXNIDM-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)COC(=O)C4=CC=CC=C4C |
SMILES canónico |
CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CSC3=NC4=C(N3)C=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


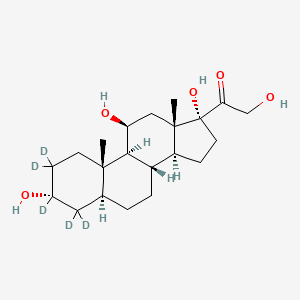
![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
![2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B12428552.png)
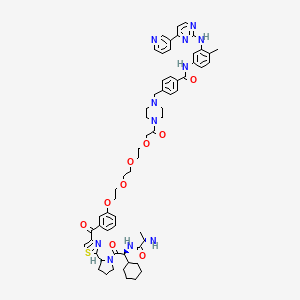
![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B12428562.png)
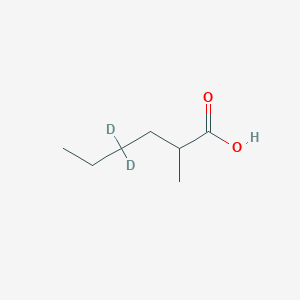
![methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12428574.png)
![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)
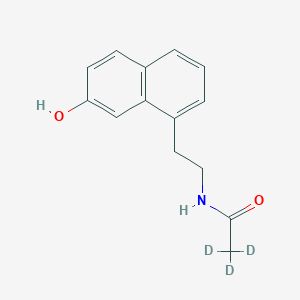
![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
